1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate
Vue d'ensemble
Description
Trimebutine EP Impurity D, also known as (1RS)-1-[(dimethylamino)methyl]-1-phenylpropyl 3,4,5-trimethoxybenzoate, is a pharmaceutical reference standard . It is used for the analytical method development, method validation, and quality control application .
Molecular Structure Analysis
The molecular formula of Trimebutine EP Impurity D is C22H29NO5 . Its molecular structure includes a dimethylamino group, a phenylpropyl group, and a trimethoxybenzoate group .Physical and Chemical Properties Analysis
Trimebutine EP Impurity D has a molecular weight of 387.5 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
RP-HPLC Determination and Related Impurities
A study focused on developing a reliable RP-HPLC method for determining related impurities in trimebutine maleate and its preparations. The methodology offered a simple, quick, and accurate way to simultaneously separate and determine related impurities, highlighting its potential for ensuring the quality of trimebutine maleate in pharmaceutical preparations. This contributes to the scientific understanding of trimebutine maleate's purity and stability, which is crucial for its therapeutic efficacy (Lin Zhi-hua, 2001).
Development of Novel Combination Tablets
Research on developing a novel combination tablet containing trimebutine maleate and mosapride citrate aimed at treating functional dyspepsia demonstrates the importance of controlling impurity levels in pharmaceutical formulations. The study's findings on impurity control and the stability of the combination tablet contribute to optimizing therapeutic strategies for functional dyspepsia, showcasing the application of scientific research in enhancing drug formulation and efficacy (K. Cho et al., 2010).
Pharmacokinetic and Bioequivalence Studies
Pharmacokinetic and bioequivalence studies, such as those examining trimebutine maleate in human plasma via LC-MS/MS, underscore the scientific effort to understand the drug's absorption, distribution, metabolism, and excretion. These studies are vital for confirming the therapeutic equivalence of generic formulations, ensuring that patients receive medications of consistent quality and efficacy (Okhwa Jhee et al., 2007).
Therapeutic Efficacy and Mechanism of Action
Trimebutine maleate's mechanism of action and therapeutic efficacy, particularly in treating irritable bowel syndrome (IBS) and functional dyspepsia, have been extensively researched. Studies have detailed its agonist effects on peripheral opioid receptors and its modulation of gastrointestinal peptides, which help in regulating gut motility and visceral sensitivity. These findings not only deepen our understanding of trimebutine maleate's pharmacological properties but also support its clinical use in gastrointestinal disorders (B. Salvioli, 2019).
Mécanisme D'action
Target of Action
Trimebutine Maleate primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and the relief of abdominal pain .
Mode of Action
Trimebutine Maleate interacts with its targets by acting as a weak agonist at mu opioid receptors . At high concentrations, Trimebutine Maleate inhibits the extracellular Ca2+ influx in the smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .
Biochemical Pathways
The actions of Trimebutine Maleate on the gastrointestinal tract are mediated via two primary pathways :
- Release of gastrointestinal peptides such as motilin and modulation of the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon .
Pharmacokinetics
The pharmacokinetics of Trimebutine Maleate involves its metabolism into its main active metabolite, desmethyl-trimebutine . The distribution ratios of the two alternative initial metabolic steps, i.e., ester hydrolysis and N-demethylation, were estimated by determining the composition of the urinary alcohol-moiety metabolites .
Result of Action
Trimebutine Maleate accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It has also been shown to decrease reflexes induced by distension of the gut lumen in animals, and it may therefore modulate visceral sensitivity .
Action Environment
The action, efficacy, and stability of Trimebutine Maleate can be influenced by various environmental factors.
Safety and Hazards
When handling Trimebutine EP Impurity D, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Cellular Effects
Trimebutine Maleate, the parent compound, has been shown to have effects on various types of cells and cellular processes . It is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects
Molecular Mechanism
The molecular mechanism of action of Trimebutine Maleate Impurity D [EP] is not well-understood. Trimebutine Maleate, the parent compound, is known to exert its effects at the molecular level through various mechanisms. It has been shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores . It is suggested to bind to the inactivated state of the calcium channel with high affinity
Metabolic Pathways
Trimebutine Maleate, the parent compound, is known to undergo ester hydrolysis and N-demethylation as initial metabolic steps
Propriétés
IUPAC Name |
[1-(dimethylamino)-2-phenylbutan-2-yl] 3,4,5-trimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(15-23(2)3,17-11-9-8-10-12-17)28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICYQWJKPPIMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92414-09-0 | |
Record name | (1RS)-1-((Dimethylamino)methyl)-1-phenylpropyl 3,4,5-trimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092414090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1RS)-1-((DIMETHYLAMINO)METHYL)-1-PHENYLPROPYL 3,4,5-TRIMETHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKX4ZZ0DJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.